molecular formula C9H10N2O2 B14849609 5-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one CAS No. 1393560-29-6

5-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B14849609
CAS No.: 1393560-29-6
M. Wt: 178.19 g/mol
InChI Key: KQAURIMMXOGHOX-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that features a naphthyridine core structure. Compounds with naphthyridine structures are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a methoxy-substituted aniline with a suitable diketone under acidic or basic conditions to form the naphthyridine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions might convert the naphthyridine ring to a more saturated form.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: For their potential as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Naphthyridine: A parent compound with a similar core structure.

    5-Methoxy-2,6-naphthyridine: A closely related compound with a methoxy group at a different position.

    3,4-Dihydro-2,6-naphthyridin-1-one: A similar compound lacking the methoxy group.

Uniqueness

5-Methoxy-3,4-dihydro-2,6-naphthyridin-1(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

CAS No.

1393560-29-6

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-methoxy-3,4-dihydro-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C9H10N2O2/c1-13-9-7-3-4-10-8(12)6(7)2-5-11-9/h2,5H,3-4H2,1H3,(H,10,12)

InChI Key

KQAURIMMXOGHOX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1CCNC2=O

Origin of Product

United States

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